Cas no 1214344-89-4 (5-Chloro-3-methyl-2-phenylpyridine)

5-Chloro-3-methyl-2-phenylpyridine 化学的及び物理的性質
名前と識別子
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- 5-chloro-3-methyl-2-phenylpyridine
- 5-Chloro-3-methyl-2-phenylpyridine
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- インチ: 1S/C12H10ClN/c1-9-7-11(13)8-14-12(9)10-5-3-2-4-6-10/h2-8H,1H3
- InChIKey: JAMAPKYGLLKMRF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C2C=CC=CC=2)C(C)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 177
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 12.9
5-Chloro-3-methyl-2-phenylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029000748-1g |
5-Chloro-3-methyl-2-phenylpyridine |
1214344-89-4 | 95% | 1g |
$2837.10 | 2023-09-04 | |
Alichem | A029000748-500mg |
5-Chloro-3-methyl-2-phenylpyridine |
1214344-89-4 | 95% | 500mg |
$1668.15 | 2023-09-04 | |
Alichem | A029000748-250mg |
5-Chloro-3-methyl-2-phenylpyridine |
1214344-89-4 | 95% | 250mg |
$1029.00 | 2023-09-04 |
5-Chloro-3-methyl-2-phenylpyridine 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
5-Chloro-3-methyl-2-phenylpyridineに関する追加情報
5-Chloro-3-methyl-2-phenylpyridine (CAS No. 1214344-89-4): A Comprehensive Overview of Its Properties and Applications
5-Chloro-3-methyl-2-phenylpyridine (CAS No. 1214344-89-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine backbone substituted with chloro, methyl, and phenyl groups, serves as a versatile intermediate in organic synthesis. Its molecular structure, C12H10ClN, offers a balance of reactivity and stability, making it valuable for designing novel bioactive molecules. Researchers frequently explore its potential in drug discovery, particularly in targeting enzyme inhibition and receptor modulation.
The growing interest in 5-Chloro-3-methyl-2-phenylpyridine aligns with broader trends in small-molecule drug development and precision agriculture. As the demand for highly functionalized pyridine derivatives rises, this compound’s role in synthesizing crop protection agents and pharmaceutical intermediates becomes increasingly prominent. Its chloro and methyl substituents enhance lipophilicity, a critical factor in optimizing drug bioavailability—a topic frequently searched in AI-driven drug design forums. Additionally, its phenylpyridine scaffold is a recurring motif in kinase inhibitor research, a hot topic in oncology therapeutics.
From a synthetic chemistry perspective, CAS No. 1214344-89-4 is often discussed in the context of cross-coupling reactions and catalyzed functionalization. These methods are pivotal for constructing complex architectures in medicinal chemistry. Recent publications highlight its utility in palladium-catalyzed Suzuki-Miyaura couplings, a technique widely explored for creating biaryl structures. Such applications resonate with searches for sustainable synthetic protocols and green chemistry alternatives, reflecting the industry’s shift toward eco-friendly methodologies.
Beyond pharmaceuticals, 5-Chloro-3-methyl-2-phenylpyridine finds niche applications in material science, particularly in designing organic semiconductors and ligands for metal-organic frameworks (MOFs). Its electron-withdrawing chloro group and aromatic system contribute to tunable electronic properties, a feature highly sought after in optoelectronic device research. This aligns with trending searches on next-generation OLED materials and energy-efficient technologies.
Quality control and analytical characterization of CAS No. 1214344-89-4 are critical for ensuring reproducibility in research. Techniques like HPLC purity analysis, mass spectrometry, and NMR spectroscopy are routinely employed—topics frequently queried by analytical chemists. The compound’s stability under various storage conditions (e.g., inert atmospheres, low humidity) is another area of practical interest, often addressed in chemical handling guidelines.
In summary, 5-Chloro-3-methyl-2-phenylpyridine (CAS No. 1214344-89-4) exemplifies the intersection of structural versatility and application diversity in modern chemistry. Its relevance spans drug discovery, agrochemical innovation, and advanced materials, making it a compound of enduring scientific and industrial value. As research trends evolve, its role in addressing challenges like selective targeting and molecular engineering will likely expand further.
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